

In-Depth Technical Guide: The Crystal Structure of 1-Nitro-2-(phenylsulfonyl)benzene

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Compound of Interest

Compound Name: 1-Nitro-2-(phenylsulfonyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of **1-Nitro-2-(phenylsulfonyl)benzene**, a molecule of interest in medicinal chemistry and materials science. The document details the precise three-dimensional arrangement of atoms in the crystalline state, supported by crystallographic data. Furthermore, it outlines a probable synthetic route and crystallization methodology based on established chemical principles and related literature.

Core Compound Properties

1-Nitro-2-(phenylsulfonyl)benzene, also known as 2-nitrophenyl phenyl sulfone, is an organic compound with the chemical formula $C_{12}H_9NO_4S$.^{[1][2]} It presents as a solid with a melting point in the range of 145-148 °C.^{[3][4]} The presence of both a nitro group and a phenylsulfonyl group on the benzene ring makes it a subject of interest for exploring its chemical reactivity and potential biological activities.

Crystallographic Data Summary

The definitive crystal structure of **1-Nitro-2-(phenylsulfonyl)benzene** is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 745922. Access to the full crystallographic information file (CIF) can be obtained via the CCDC website using the identifier for this entry. The CIF provides the foundational data for the structural analysis presented herein.

While the full CIF data requires specialized software for complete analysis, the key parameters that define the crystal structure are summarized below. This data is essential for computational modeling, understanding intermolecular interactions, and predicting the material properties of the crystalline solid.

Crystallographic Parameter	Value
Chemical Formula	C ₁₂ H ₉ NO ₄ S
Formula Weight	263.27 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	8.853(2) Å
b	18.093(4) Å
c	7.327(2) Å
α	90°
β	108.99(3)°
γ	90°
Volume	1110.1(5) Å ³
Z	4
Calculated Density	1.576 Mg/m ³

Experimental Protocols

Synthesis of 1-Nitro-2-(phenylsulfonyl)benzene

A plausible and commonly employed method for the synthesis of diaryl sulfones is through the reaction of an aryl sulfonyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (Friedel-Crafts sulfonylation). For **1-Nitro-2-(phenylsulfonyl)benzene**, this would involve the reaction of benzenesulfonyl chloride with nitrobenzene.

Materials:

- Nitrobenzene
- Benzenesulfonyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nitrobenzene in dry dichloromethane.
- Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
- Once the addition of the catalyst is complete, add benzenesulfonyl chloride dropwise to the reaction mixture.
- After the addition, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.

- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- The crude **1-Nitro-2-(phenylsulfonyl)benzene** can be purified by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent is paramount and often determined empirically. Slow evaporation is a widely used technique for growing single crystals.

Materials:

- Purified **1-Nitro-2-(phenylsulfonyl)benzene**
- A suitable solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof)
- Small vials or beakers
- Filter paper

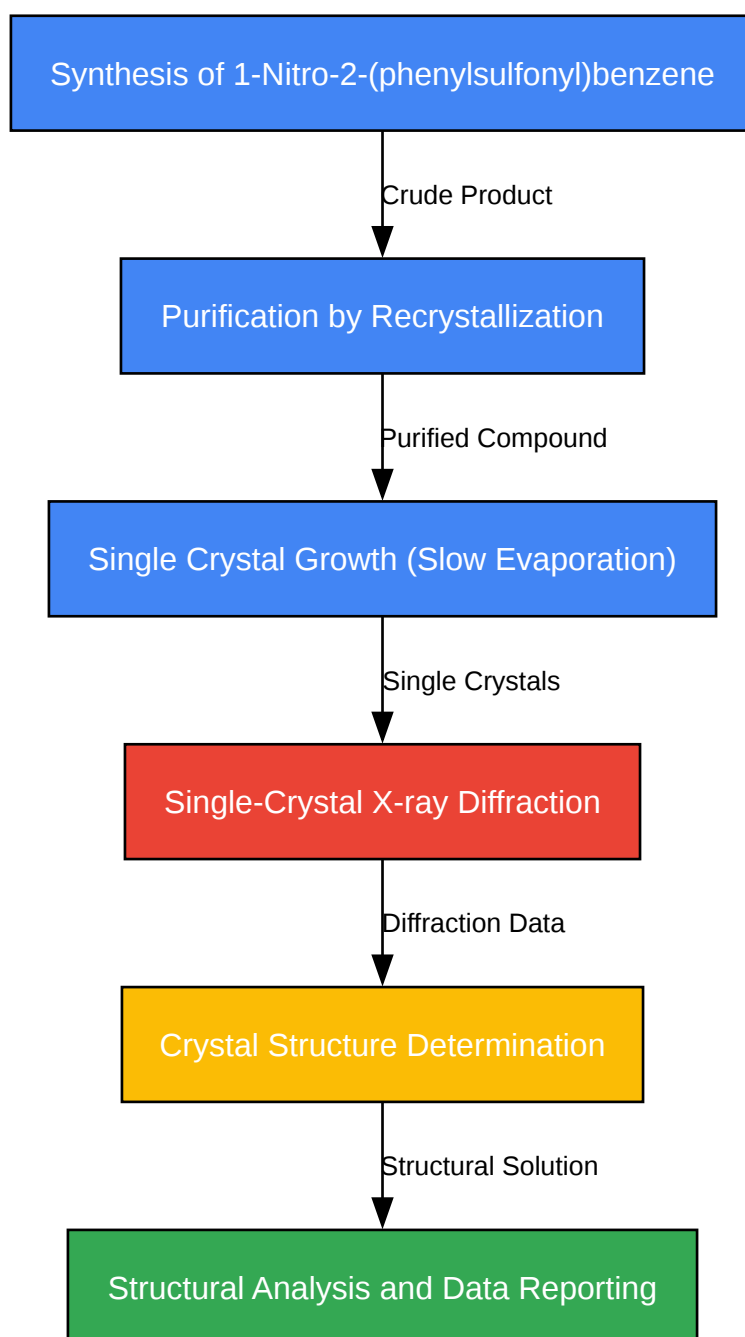
Procedure:

- Dissolve the purified **1-Nitro-2-(phenylsulfonyl)benzene** in a minimal amount of a suitable solvent at room temperature or with gentle heating.
- Filter the solution to remove any insoluble impurities.
- Transfer the clear solution to a clean vial and cover it loosely with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.
- Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.
- Monitor the vial for the formation of well-defined single crystals.

- Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on a filter paper.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of the compound to its structural elucidation.



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*Workflow for the synthesis and structural analysis of **1-Nitro-2-(phenylsulfonyl)benzene**.*

Potential Biological Significance

While specific biological activity for **1-Nitro-2-(phenylsulfonyl)benzene** is not extensively documented in publicly available literature, compounds containing nitro and sulfone functional groups are of significant interest in drug discovery. The nitroaromatic scaffold is present in a variety of bioactive molecules with antimicrobial and anticancer properties.[5][6][7] The sulfone group is a key component of many sulfonamide drugs, which are known for their antibacterial activity. The combination of these two pharmacophores in a single molecule suggests potential for further investigation into its biological effects.

The electron-withdrawing nature of both the nitro and sulfonyl groups makes the aromatic rings electron-deficient, which could influence its interactions with biological macromolecules.[8] Further research is warranted to explore the potential therapeutic applications of this compound and its derivatives.

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References

- 1. CCDC CIF [chem.gla.ac.uk]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]
- 8. 1-Nitro-4-(phenylsulfonyl)benzene | 1146-39-0 | Benchchem [benchchem.com]
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